2-Amino-4,5-difluorophenol
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Overview
Description
2-Amino-4,5-difluorophenol is an organic compound with the molecular formula C6H5F2NO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 5 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-difluorophenol typically involves the introduction of amino and fluoro substituents into the phenol framework. One common method is the direct fluorination of 2-aminophenol using fluorinating agents such as Selectfluor. The reaction conditions often require the presence of a catalyst, such as silver(I) ions, to achieve chemoselective fluorination.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes starting from commercially available precursors. The process generally includes nitration, reduction, and fluorination steps, followed by purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-difluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amines .
Scientific Research Applications
2-Amino-4,5-difluorophenol has several applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-difluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino and fluoro substituents enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,4-difluorophenol
- 2-Amino-4,6-difluorophenol
- 2-Amino-3,5-difluorophenol
Uniqueness
2-Amino-4,5-difluorophenol is unique due to the specific positioning of the amino and fluoro groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications .
Properties
IUPAC Name |
2-amino-4,5-difluorophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVXWABORGVGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372207 |
Source
|
Record name | 2-amino-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163734-01-8 |
Source
|
Record name | 2-amino-4,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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